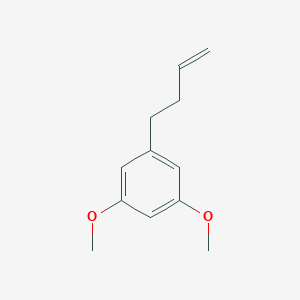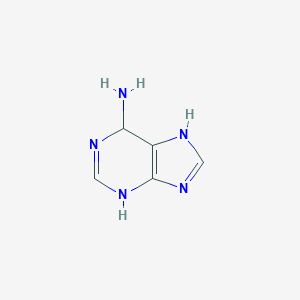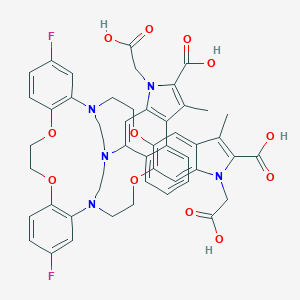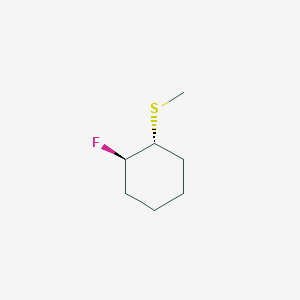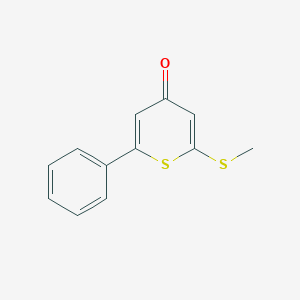
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol, also known as TOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TOM is a chiral auxiliary, which means it can be used to control the stereochemistry of chemical reactions. In
Wirkmechanismus
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol acts as a chiral auxiliary by controlling the stereochemistry of chemical reactions. It does this by coordinating with the reactant molecules and influencing the orientation of the reaction. (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol can also act as a chiral ligand, which is a molecule that binds to a metal ion and influences the stereochemistry of the reaction.
Biochemical and Physiological Effects:
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biodegradable, making it a potentially useful compound for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol as a chiral auxiliary has several advantages in lab experiments. It allows for the production of chiral compounds with high enantiomeric purity, which is important in the pharmaceutical industry. (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol is also relatively easy to synthesize and has a low cost compared to other chiral auxiliaries. However, (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol has some limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the research and application of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol. One potential application is in the production of chiral drugs, which are drugs that have a specific orientation. (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol could be used as a chiral auxiliary in the synthesis of these drugs, leading to more efficient and cost-effective production methods. Additionally, (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol could be used in the development of new catalysts for various chemical reactions. Further research is needed to fully understand the potential applications of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol and to optimize its synthesis and use.
Conclusion:
In conclusion, (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol is a promising compound with potential applications in various fields. Its chiral nature makes it useful as a chiral auxiliary in asymmetric synthesis, and its non-toxic and biodegradable properties make it a potentially useful compound for various applications. Further research is needed to fully understand the potential applications of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol and to optimize its synthesis and use.
Synthesemethoden
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,2,6-trimethyl-4H-1,3-oxazin-4-one with formaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced to (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol using sodium borohydride. This synthesis method has been optimized to produce high yields of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol has been used in various scientific research applications due to its chiral nature. It has been used as a chiral auxiliary in asymmetric synthesis, which is the production of chiral molecules with a specific orientation. (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids, alcohols, and epoxides.
Eigenschaften
CAS-Nummer |
121720-06-7 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(4,4,6-trimethyl-1,3-oxazinan-2-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-6-4-8(2,3)9-7(5-10)11-6/h6-7,9-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
PYKJGQYATLAKKH-UHFFFAOYSA-N |
SMILES |
CC1CC(NC(O1)CO)(C)C |
Kanonische SMILES |
CC1CC(NC(O1)CO)(C)C |
Synonyme |
(4,4,6-TRIMETHYL-1,3-OXAZINAN-2-YL)METHANOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)
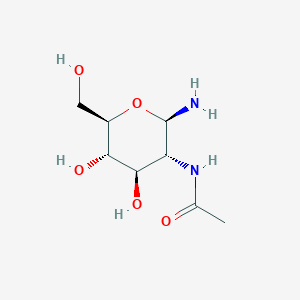

![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
